molecular formula C17H18FN3O3S B2612522 N-ethyl-5-fluoro-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-2-methoxybenzene-1-sulfonamide CAS No. 1448030-19-0

N-ethyl-5-fluoro-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-2-methoxybenzene-1-sulfonamide

Cat. No.: B2612522
CAS No.: 1448030-19-0
M. Wt: 363.41
InChI Key: WAWXFABQMYOATO-UHFFFAOYSA-N
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Description

N-ethyl-5-fluoro-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-2-methoxybenzene-1-sulfonamide is a sulfonamide derivative featuring a substituted benzene core and an imidazo[1,2-a]pyridine moiety. Key structural attributes include:

  • Fluorine atom at the 5-position of the benzene ring: Enhances metabolic stability and lipophilicity.
  • Methoxy group at the 2-position: Influences electronic distribution and steric effects.
  • Imidazo[1,2-a]pyridine: A nitrogen-rich bicyclic heterocycle that may contribute to target binding, particularly in kinase or receptor-mediated pathways.

Properties

IUPAC Name

N-ethyl-5-fluoro-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O3S/c1-3-20(12-14-11-19-17-6-4-5-9-21(14)17)25(22,23)16-10-13(18)7-8-15(16)24-2/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAWXFABQMYOATO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CN=C2N1C=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-ethyl-5-fluoro-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-2-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Comparison with Similar Compounds

Heterocyclic Core Variations

  • Imidazo[1,2-a]pyridine vs. Imidazo[1,2-b]pyridazine : The target compound’s imidazo[1,2-a]pyridine core (6-5 fused ring) differs from 1383619-76-8’s imidazo[1,2-b]pyridazine (6-6 fused ring), which may alter binding pocket compatibility due to ring size and nitrogen positioning .

Substituent Effects

  • Fluorine Placement : The target compound’s 5-fluoro group contrasts with 1383619-76-8’s 2-fluoro substitution, which could influence electronic effects and intramolecular interactions.
  • Sulfonamide vs. Carboxamide/Pivalamide : Replacement of sulfonamide (target compound) with pivalamide (1383619-76-8) or carboxamide (1382993-50-1) may reduce acidity and hydrogen-bonding capacity, impacting target affinity .

Pharmacokinetic Considerations

  • Trifluoromethyl Groups : Present in 1383619-76-8, these groups enhance lipophilicity and oxidative stability but may increase toxicity risks.
  • tert-Butyl Protection : Compound 1378367-27-1’s tert-butyl carbamate group suggests a prodrug strategy to improve bioavailability .

Biological Activity

N-ethyl-5-fluoro-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-2-methoxybenzene-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound can be described by the following structural formula:

IUPAC Name: this compound
Molecular Formula: C15H17FN4O2S
Molecular Weight: 344.39 g/mol

Research indicates that this compound exhibits its biological effects primarily through the inhibition of specific enzymes and pathways involved in cellular proliferation and survival. It targets various kinases and may interact with cellular signaling pathways that are crucial in cancer progression and microbial resistance.

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound. For instance:

  • Cell Proliferation Inhibition: The compound has shown significant inhibitory effects on various cancer cell lines, including breast (MDA-MB-231) and lung cancer cells. In vitro assays reported an IC50 value of approximately 0.126 µM against MDA-MB-231 cells, indicating potent antiproliferative activity .
Cell LineIC50 (µM)Reference
MDA-MB-2310.126
Non-cancer MCF10A2.4

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity against various pathogens. Studies have highlighted its effectiveness against resistant strains of bacteria, suggesting a dual role as an antibacterial agent.

Case Studies

Case Study: Efficacy in Tumor Models
A preclinical study evaluated the efficacy of the compound in a mouse model bearing MDA-MB-231 tumors. Treatment led to a significant reduction in tumor size compared to control groups, with observed survival benefits attributed to decreased metastasis .

Case Study: Safety Profile Assessment
A toxicity study was conducted to assess the safety profile of this compound in healthy mice. The results indicated no significant adverse effects at doses up to 40 mg/kg, suggesting a favorable safety margin for further development .

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